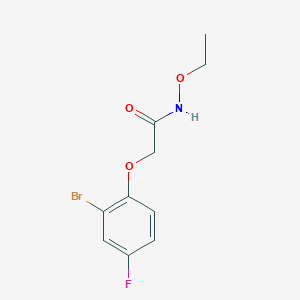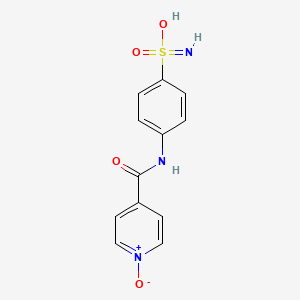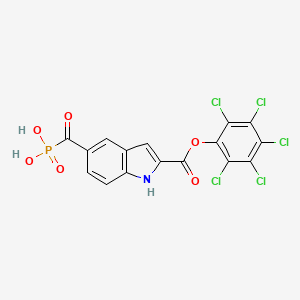
(2-((Perchlorophenoxy)carbonyl)-1H-indole-5-carbonyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-((Perchlorophenoxy)carbonyl)-1H-indole-5-carbonyl)phosphonic acid is a complex organic compound that features a unique combination of functional groups, including a phosphonic acid moiety, an indole ring, and a perchlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Perchlorophenoxy)carbonyl)-1H-indole-5-carbonyl)phosphonic acid can be achieved through several synthetic routes. One common method involves the reaction of an indole derivative with a phosphonic acid precursor under controlled conditions. The reaction typically requires the use of a catalyst, such as palladium or copper, to facilitate the formation of the carbon-phosphorus bond . The reaction conditions often include the use of solvents like dichloromethane or toluene and may require heating to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as microwave irradiation or ultrasound may be employed to enhance reaction rates and efficiency . Additionally, purification methods such as recrystallization or chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2-((Perchlorophenoxy)carbonyl)-1H-indole-5-carbonyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or acetonitrile. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine oxides .
Scientific Research Applications
(2-((Perchlorophenoxy)carbonyl)-1H-indole-5-carbonyl)phosphonic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-((Perchlorophenoxy)carbonyl)-1H-indole-5-carbonyl)phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it useful in chelation therapy and as a catalyst in various reactions . The indole ring can interact with biological receptors, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Phosphonic Acid Derivatives: Compounds like 2-carboxyethylphosphonic acid and methylenediphosphonic acid share similar structural features and applications
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-butyric acid are structurally related and have similar biological activities
Uniqueness
(2-((Perchlorophenoxy)carbonyl)-1H-indole-5-carbonyl)phosphonic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the perchlorophenoxy group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H7Cl5NO6P |
|---|---|
Molecular Weight |
517.5 g/mol |
IUPAC Name |
[2-(2,3,4,5,6-pentachlorophenoxy)carbonyl-1H-indole-5-carbonyl]phosphonic acid |
InChI |
InChI=1S/C16H7Cl5NO6P/c17-9-10(18)12(20)14(13(21)11(9)19)28-15(23)8-4-6-3-5(1-2-7(6)22-8)16(24)29(25,26)27/h1-4,22H,(H2,25,26,27) |
InChI Key |
CBIHNVAELHHYQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)P(=O)(O)O)C=C(N2)C(=O)OC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-hydroxyphenyl)-2-{4-[(3-hydroxyphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14916343.png)
![[Hydroxy-[hydroxy(phenoxy)phosphoryl]methyl]phosphonic acid](/img/structure/B14916347.png)
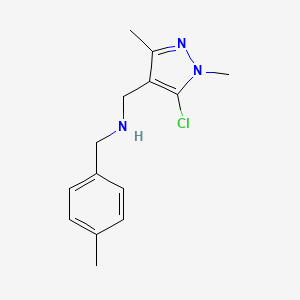
![3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-ylacetic acid](/img/structure/B14916374.png)
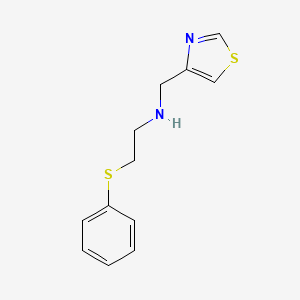
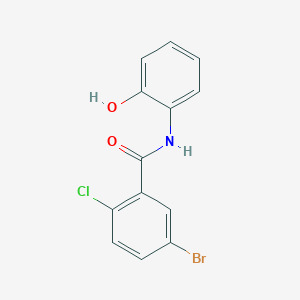
![4-(1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1H-tetrazol-5-yl}-1-methylpropyl)morpholine](/img/structure/B14916378.png)
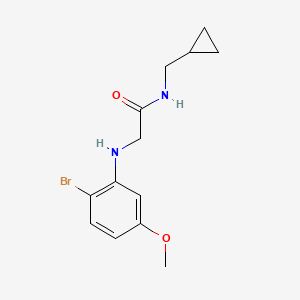
![4-(3-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14916395.png)
![6-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3,3-dimethyl-8-(morpholin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14916396.png)
